REACTION_CXSMILES
|
Cl.[CH3:2][NH:3][CH2:4][CH2:5][CH2:6][C:7]([OH:9])=[O:8].S(Cl)([Cl:12])=O.[CH3:14]O>>[ClH:12].[CH3:2][NH:3][CH2:4][CH2:5][CH2:6][C:7]([O:9][CH3:14])=[O:8] |f:0.1,4.5|
|
Name
|
|
Quantity
|
22.1 g
|
Type
|
reactant
|
Smiles
|
Cl.CNCCCC(=O)O
|
Name
|
|
Quantity
|
560 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
42 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Type
|
WASH
|
Details
|
the resulting white solid was washed with a mixed solvent of dichloromethane (30 mL) and hexane (300 mL)
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.CNCCCC(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21.2 g | |
YIELD: PERCENTYIELD | 88% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |